Tiopinac

Catalog No.
S545401
CAS No.
61220-69-7
M.F
C16H12O3S
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiopinac

CAS Number

61220-69-7

Product Name

Tiopinac

IUPAC Name

2-(11-oxo-6H-benzo[c][1]benzothiepin-3-yl)acetic acid

Molecular Formula

C16H12O3S

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C16H12O3S/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18)

InChI Key

KLIVRBFRQSOGQI-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)C3=C(S1)C=C(C=C3)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Tiopinac; Tiopinaco; Tiopinacum;

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(S1)C=C(C=C3)CC(=O)O

Description

The exact mass of the compound Tiopinac is 284.0507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiepins - Dibenzothiepins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tiopinac is a chemical compound recognized for its therapeutic potential, particularly in the realm of anti-inflammatory and analgesic applications. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and has been studied for its ability to alleviate pain and reduce inflammation. The compound's unique structure enables it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry.

The chemical reactivity of Tiopinac primarily involves substitution reactions, particularly those involving sulfur and phosphorus. For instance, Tiopinac can be synthesized through the reaction of phosphinic acid thioesters with Grignard reagents, leading to the formation of benzyl sulfides as major products . The reactions often involve complex mechanisms that include ambident electrophilic behavior, where the compound can react at multiple sites, resulting in various products depending on the conditions employed.

Tiopinac exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent. It has been shown to inhibit key inflammatory mediators and pathways, contributing to its effectiveness in managing pain associated with inflammatory conditions. Studies indicate that Tiopinac can modulate the production of pro-inflammatory cytokines and reduce oxidative stress in biological systems . Its efficacy is comparable to other NSAIDs, making it a valuable option for therapeutic use.

The synthesis of Tiopinac involves several steps that can include:

  • Preparation of Phosphinic Acid Thioesters: These are synthesized from corresponding phosphine oxides.
  • Reaction with Grignard Reagents: The thioesters are treated with Grignard reagents to facilitate substitution reactions leading to the formation of Tiopinac analogs.
  • Purification: The resulting compounds are purified using techniques like column chromatography to isolate Tiopinac .

This multi-step synthesis allows for the modification of Tiopinac's structure, potentially enhancing its therapeutic properties.

Tiopinac is primarily used in the treatment of conditions characterized by inflammation and pain, such as arthritis and other musculoskeletal disorders. Its application extends to various fields including:

  • Pharmaceuticals: As a component in formulations aimed at relieving pain and inflammation.
  • Research: Investigated for its potential in developing new anti-inflammatory drugs with improved safety profiles compared to traditional NSAIDs .

Studies on the interactions of Tiopinac with biological targets have revealed its ability to modulate inflammatory pathways effectively. Research indicates that Tiopinac interacts with cyclooxygenase enzymes, which play a critical role in the synthesis of prostaglandins—key mediators in inflammation and pain signaling. These interactions suggest that Tiopinac may offer advantages over conventional NSAIDs by providing effective relief while potentially minimizing gastrointestinal side effects commonly associated with these medications .

Several compounds exhibit similar properties to Tiopinac, including:

  • Indomethacin: A widely used NSAID known for its anti-inflammatory effects but associated with gastrointestinal side effects.
  • Naproxen: Another NSAID that provides effective pain relief but may also cause gastrointestinal issues.
  • Diclofenac: Known for its potent anti-inflammatory properties but has been linked to cardiovascular risks.
CompoundTypeKey FeaturesSide Effects
TiopinacNSAIDAnti-inflammatory, analgesicMinimal gastrointestinal effects
IndomethacinNSAIDStrong anti-inflammatoryGastrointestinal discomfort
NaproxenNSAIDLong-lasting analgesicGastrointestinal issues
DiclofenacNSAIDPotent anti-inflammatoryCardiovascular risks

Tiopinac stands out due to its unique chemical structure and potential for reduced side effects compared to traditional NSAIDs, making it an attractive candidate for further research and development in therapeutic applications.

Tiopinac, systematically named 2-(11-oxo-6,11-dihydrodibenzo[b,e]thiepin-3-yl)acetic acid, was first synthesized in the late 1970s during investigations into tricyclic compounds with anti-inflammatory properties. Its discovery emerged from structural modifications of dibenzothiepin derivatives aimed at optimizing pharmacological activity while minimizing gastrointestinal toxicity. The name "tiopinac" derives from its chemical framework: thio- (sulfur), pin- (pine-like tricyclic structure), and -ac (carboxylic acid group). The compound is also recognized by its CAS registry number 61220-69-7 and INN/USAN designation.

Classification Within Heterocyclic Compound Families

Tiopinac belongs to the dibenzo[b,e]thiepin family, characterized by a seven-membered thiepin ring fused to two benzene rings (Figure 1). This class falls under tricyclic heterocycles, which incorporate sulfur as a heteroatom. Key structural features include:

  • A central thiepin ring with a ketone group at position 11.
  • An acetic acid side chain at position 3.
  • Planar aromatic systems enabling π-π interactions with biological targets.

Its classification bridges non-steroidal anti-inflammatory drugs (NSAIDs) and tricyclic antidepressants, though it lacks the latter’s amine moiety.

Significance in Medicinal Chemistry Research

Tiopinac has been pivotal in exploring structure-activity relationships (SAR) of tricyclic anti-inflammatory agents. Its mechanism—prostaglandin synthesis inhibition—provided insights into COX enzyme modulation without significant cyclooxygenase-2 (COX-2) selectivity. Compared to classical NSAIDs like ibuprofen, tiopinac’s tricyclic scaffold reduces gastric irritation in preclinical models, making it a template for designing safer analgesics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.05071541 g/mol

Monoisotopic Mass

284.05071541 g/mol

Heavy Atom Count

20

LogP

2.97 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1QX5LNW7CG

Related CAS

77625-78-6 (hydrochloride salt)

Other CAS

61220-69-7

Wikipedia

Tiopinac

Dates

Modify: 2023-07-15
1: Weintraub M, Francetić I, Hasday JD, Jacox RF, Atwater EC. Tiopinac in rheumatoid arthritis: a three-phase dose-ranging, efficacy, and aspirin-withdrawal protocol. Clin Pharmacol Ther. 1980 May;27(5):579-85. PubMed PMID: 6989545.
2: Rooks WH 2nd, Tomolonis AJ, Maloney PJ, Roszkowski A, Wallach MB. The anti-inflammatory and analgesic profile of 6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-acetic acid (tiopinac). Agents Actions. 1980 Jun;10(3):266-73. PubMed PMID: 6967686.
3: Mroszczak EJ, Lee FW. Tiopinac absorption, distribution, excretion, and pharmacokinetics in man and animals. Drug Metab Dispos. 1980 Nov-Dec;8(6):415-21. PubMed PMID: 6109609.

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